4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-benzylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-4-16(5-3-1)14-17-6-8-19(9-7-17)21-15-18-10-12-20-13-11-18;/h1-9,18,20H,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHNYFCGACMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093653-13-4 | |
| Record name | Piperidine, 4-[[4-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093653-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-benzylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Chemistry
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride serves as a building block in organic synthesis. It can undergo various reactions, including:
- Oxidation to form ketones or aldehydes.
- Reduction to yield corresponding alcohols or amines.
- Substitution reactions , allowing for the introduction of different functional groups.
Research indicates that this compound exhibits potential biological activity. It has been studied for its interactions with neurotransmitter systems, particularly:
- Dopamine and Norepinephrine Release: It acts as a monoamine releasing agent, showing selectivity for dopamine and norepinephrine over serotonin .
- Pharmacological Studies: The compound's efficacy as a monoamine oxidase inhibitor (MAOI) has been noted, contributing to its potential therapeutic applications in mood disorders and neurodegenerative diseases .
Medical Applications
The exploration of this compound in drug development is ongoing. Its structural properties suggest possible use in:
- Antipsychotic Medications: Analogous compounds have shown promise in treating psychosis due to their NMDA antagonist properties .
- Neuroprotective Agents: Research is being conducted on its ability to prevent neuronal damage, particularly in conditions like stroke or traumatic brain injury .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on dopamine release in rodent models. Results indicated that the compound significantly increased dopamine levels in the prefrontal cortex, suggesting potential applications in treating attention deficit disorders.
Case Study 2: Synthesis and Reactivity
Another research project focused on the synthetic pathways of this compound. It demonstrated that varying reaction conditions could yield different derivatives with enhanced biological activities, paving the way for tailored drug design.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Substituents like nitro () or cyano () may increase reactivity or alter receptor binding compared to electron-donating groups (e.g., methoxy in ).
Pharmacological Activity and Receptor Affinity
- Sigma-1 Receptor Targeting: Analogs such as 4-(2-Fluorobenzyl)piperidine HCl () and iodine-125-labeled piperidine derivatives () demonstrate high sigma-1 receptor affinity, a target implicated in cancer imaging and neurological disorders. The benzylphenoxy group may similarly engage sigma receptors but with altered binding kinetics due to steric and electronic effects .
- Melanoma Imaging: highlights a piperidine-based radiopharmaceutical with high tumor-to-organ uptake ratios, suggesting structural analogs like the target compound could be explored for diagnostic applications.
Toxicity and Regulatory Considerations
- Acute Toxicity: Limited data are available for many analogs. Nitro-containing derivatives () may pose higher toxicity risks due to metabolite formation .
- Environmental Impact: Ecological data are scarce, with noting incomplete studies for 4-(Diphenylmethoxy)piperidine HCl. Regulatory frameworks like China’s IECSC () may require additional testing for novel derivatives .
Biological Activity
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride is a synthetic compound with potential pharmacological applications. It is characterized by its unique structure, which includes a piperidine ring substituted with a benzylphenoxy group. This compound has garnered interest in various fields of biological research due to its potential therapeutic effects.
Chemical Structure and Properties
- Chemical Formula : C18H22ClNO
- Molecular Weight : 305.83 g/mol
- CAS Number : 1093653-13-4
The compound's structure enables it to interact with various biological targets, which is fundamental to its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Research has indicated that this compound may act as an antagonist or modulator at specific receptors, including:
- Histamine Receptors : It has been shown to exhibit affinity for histamine H1 receptors, which are involved in allergic responses and neurotransmission.
- Dopamine Receptors : Potential interactions with dopaminergic pathways suggest implications in mood regulation and neuropsychiatric disorders.
Antiproliferative Effects
A study focusing on the antiproliferative effects of related piperidine derivatives found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including leukemia . This suggests that this compound may also possess similar properties.
Neuroprotective Effects
Research indicates that certain piperidine derivatives can protect neurons from damage caused by oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. The specific mechanisms involve:
- Calcium Ion Regulation : The compound may inhibit calcium ion influx in neuronal cells, thereby preventing excitotoxic damage .
- Antioxidant Activity : Potential antioxidant properties could contribute to its neuroprotective effects.
Study on Cancer Cell Lines
In a comparative study of various piperidine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound demonstrated selective toxicity towards malignant cells while sparing normal peripheral blood mononuclear cells (PBMCs), highlighting its potential as a targeted cancer therapy .
Neuroprotection in Animal Models
Animal studies have shown that administration of similar piperidine derivatives resulted in improved outcomes in models of cerebral ischemia. These studies suggest that compounds like this compound could be beneficial in treating conditions associated with cerebral dysfunction, such as stroke or neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
This table illustrates the diverse biological activities associated with piperidine derivatives and positions this compound within this context.
Q & A
Basic: What are the recommended synthetic routes for 4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves:
- Step 1: Reacting piperidine derivatives with 4-benzylphenoxymethyl precursors under alkaline conditions (e.g., triethylamine) to form the piperidine ether linkage .
- Step 2: Hydrochloride salt formation via hydrogen chloride treatment in anhydrous solvents (e.g., ethanol or dichloromethane) .
- Optimization Strategies:
- Catalysis: Use phase-transfer catalysts to enhance reaction efficiency.
- Temperature Control: Maintain 0–5°C during exothermic steps to minimize side reactions.
- Purification: Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) for high-purity isolation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis:
- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values.
- Structural Confirmation:
Advanced: What strategies can resolve conflicting spectroscopic data when analyzing novel derivatives of this compound?
Methodological Answer:
- Cross-Validation: Combine -NMR DEPT with 2D-COSY to assign ambiguous proton environments .
- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., axial vs. equatorial substituents on the piperidine ring) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl vs. Br) .
Advanced: How does the electronic environment of the benzylphenoxy group influence the compound's reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Donating Effects: The benzylphenoxy group’s para-substitution stabilizes transition states via resonance, enhancing reactivity in SN2 reactions (e.g., with alkyl halides) .
- Steric Hindrance: Ortho-substituents on the benzyl group reduce accessibility to the piperidine nitrogen, lowering reaction rates .
- Experimental Validation: Compare reaction kinetics under identical conditions (e.g., DMF, 60°C) for derivatives with varying substituents .
Advanced: What methodologies effectively identify and quantify trace impurities or degradation products?
Methodological Answer:
- HPLC-MS: Use electrospray ionization (ESI+) to detect impurities at ppm levels; gradient elution (5–95% acetonitrile in 0.1% formic acid) .
- Forced Degradation Studies: Expose the compound to heat (80°C), UV light, or acidic/alkaline conditions (0.1M HCl/NaOH) to simulate degradation pathways .
- Quantitative NMR (qNMR): Use 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhaling hydrochloride fumes .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Thermal Stability:
- TGA Analysis: Decomposition onset at 180°C; store below 25°C in airtight containers .
Advanced: What computational approaches predict the compound’s bioactivity or receptor interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with GPCRs (e.g., α2-adrenergic receptors) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values from in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
